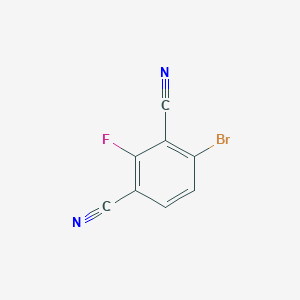
4-Bromo-2-fluoroisophthalonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-2-fluoroisophthalonitrile is an organic compound with the molecular formula C8H2BrFN2 It is a derivative of isophthalonitrile, where the hydrogen atoms at positions 4 and 2 on the benzene ring are substituted by bromine and fluorine atoms, respectively
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-fluoroisophthalonitrile typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination and fluorination of isophthalonitrile. The process can be summarized as follows:
Bromination: Isophthalonitrile is reacted with bromine in the presence of a catalyst such as iron or aluminum bromide to introduce the bromine atom at the desired position.
Fluorination: The brominated intermediate is then subjected to fluorination using a fluorinating agent like potassium fluoride (KF) or cesium fluoride (CsF) under appropriate conditions to obtain the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient catalysts, and solvent systems to enhance yield and purity while minimizing waste and cost.
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-2-fluoroisophthalonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted by other nucleophiles or electrophiles under suitable conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Reduction Reactions: The nitrile groups can be reduced to amines using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can replace the bromine or fluorine atoms in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) are commonly used in Suzuki-Miyaura coupling reactions.
Reduction: Reducing agents like LiAlH4 or catalytic hydrogenation can be employed to convert nitrile groups to amines.
Major Products
Substitution: Products include various substituted derivatives depending on the nucleophile used.
Coupling: Biaryl compounds are typically formed in Suzuki-Miyaura reactions.
Reduction: Primary amines are the major products of nitrile reduction.
Wissenschaftliche Forschungsanwendungen
4-Bromo-2-fluoroisophthalonitrile has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: It is used in the development of advanced materials such as liquid crystals and organic semiconductors.
Pharmaceuticals: The compound is explored for its potential as an intermediate in the synthesis of biologically active molecules.
Chemical Research: It is used in studies involving reaction mechanisms and the development of new synthetic methodologies.
Wirkmechanismus
The mechanism of action of 4-Bromo-2-fluoroisophthalonitrile depends on its specific application. In organic synthesis, its reactivity is primarily governed by the electronic effects of the bromine and fluorine substituents, which influence the compound’s behavior in various reactions. The nitrile groups can act as electrophilic sites, making the compound suitable for nucleophilic addition reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Bromo-2-fluorobenzonitrile
- 4-Bromo-2-fluoroaniline
- 4-Bromo-2-fluorotoluene
Uniqueness
4-Bromo-2-fluoroisophthalonitrile is unique due to the presence of both bromine and fluorine atoms on the isophthalonitrile core. This combination of substituents imparts distinct electronic and steric properties, making it a valuable intermediate in the synthesis of complex organic molecules. Its dual nitrile groups also provide versatile sites for further functionalization, enhancing its utility in various chemical transformations.
Eigenschaften
Molekularformel |
C8H2BrFN2 |
|---|---|
Molekulargewicht |
225.02 g/mol |
IUPAC-Name |
4-bromo-2-fluorobenzene-1,3-dicarbonitrile |
InChI |
InChI=1S/C8H2BrFN2/c9-7-2-1-5(3-11)8(10)6(7)4-12/h1-2H |
InChI-Schlüssel |
RZXQGNPMLNGPBI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1C#N)F)C#N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, 2-[3-(ethoxycarbonyl)phenyl]hexahydro-3-oxo-, 1,1-dimethylethyl ester](/img/structure/B12961140.png)

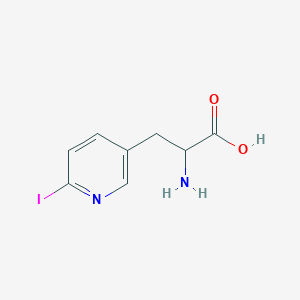
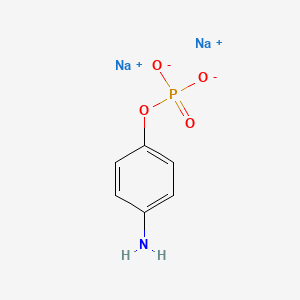
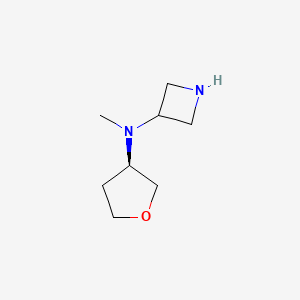

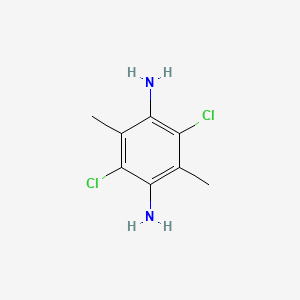

![N-[3-[[5-cyclopropyl-2-[3-(morpholin-4-ylmethyl)anilino]pyrimidin-4-yl]amino]propyl]cyclobutanecarboxamide;2,2,2-trifluoroacetic acid](/img/structure/B12961186.png)

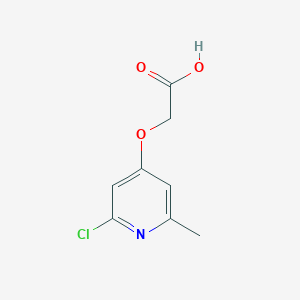
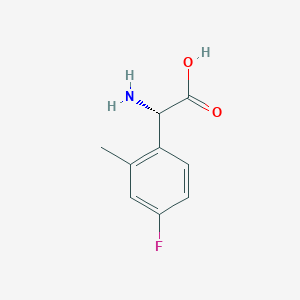

![1-(Pyrrolo[2,1-f][1,2,4]triazin-5-yl)propan-2-ol](/img/structure/B12961212.png)
